molecular formula C8H5BrNO4- B12358173 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester

2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester

Cat. No.: B12358173
M. Wt: 259.03 g/mol
InChI Key: QCOHUYJZSNJBBC-UHFFFAOYSA-M
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Description

2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester typically involves the bromination of pyridine-2,6-dicarboxylic acid followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

Scientific Research Applications

2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is unique due to the presence of both bromine and ester functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H5BrNO4-

Molecular Weight

259.03 g/mol

IUPAC Name

4-bromo-6-methoxycarbonylpyridine-2-carboxylate

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)/p-1

InChI Key

QCOHUYJZSNJBBC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)[O-])Br

Origin of Product

United States

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